N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-1-ethyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-11-5-7(12(13)14)8(10-11)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIHXKDSDMIKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predicted biological activity of N-cyclopropyl pyrazole derivatives
An In-Depth Technical Guide to the Predicted Biological Activity of N-cyclopropyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its vast spectrum of biological activities.[1][2] This guide delves into a specific, yet remarkably potent, subclass: N-cyclopropyl pyrazole derivatives. The introduction of a cyclopropyl group at the N1 position of the pyrazole ring often imparts unique conformational rigidity and metabolic stability, significantly influencing the compound's interaction with biological targets. This strategic modification has led to the discovery of compounds with promising applications ranging from crop protection to therapeutics. This document provides a comprehensive overview of the predicted and validated biological activities of these derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their discovery and development endeavors.
Section 1: Agrochemical Applications of N-cyclopropyl Pyrazole Derivatives
The structural features of N-cyclopropyl pyrazoles have been extensively exploited in the development of novel agrochemicals, particularly herbicides and insecticides. The cyclopropyl group can enhance binding to target enzymes and improve physicochemical properties essential for field efficacy.
Herbicidal Activity: Targeting Plant-Specific Enzymes
A significant number of N-cyclopropyl pyrazole derivatives have demonstrated potent herbicidal effects, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, ultimately causing plant death.[4]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for herbicidal potency. Electron-withdrawing groups at the 4-position often enhance activity.
-
Aromatic Substituents: The presence and substitution pattern of an aryl group at the 5-position of the pyrazole ring significantly influence target enzyme inhibition.[3]
-
The N-Cyclopropyl Group: This moiety is crucial for fitting into the active site of the HPPD enzyme and can contribute to increased metabolic stability in the plant.
Data Summary: Herbicidal Activity of Representative N-cyclopropyl Pyrazole Derivatives
| Compound ID | Target Weed | Assay Type | Activity Metric | Value | Reference |
| Example A | Amaranthus retroflexus | Pre-emergence | % Inhibition | >90% at 150 g/ha | [5] |
| Example B | Digitaria sanguinalis | Post-emergence | % Inhibition | >80% at 150 g/ha | [5] |
| Example C | Setaria viridis | Pre-emergence | IC50 (HPPD) | 0.04 mg/L | [5] |
Experimental Protocol: Laboratory Pre-emergence Herbicidal Bioassay
This protocol provides a standardized method for evaluating the pre-emergence herbicidal activity of N-cyclopropyl pyrazole derivatives in a controlled laboratory or greenhouse setting.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., acetone or DMSO)
-
Untreated soil or a sand/soil mixture
-
Pots or trays (e.g., 3-4 inch pots)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium rigidum)
-
Control herbicide (e.g., a commercial HPPD inhibitor)
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment calibrated for small-scale applications
Procedure:
-
Soil Preparation: Fill pots or trays with a consistent amount of soil.
-
Herbicide Application:
-
Prepare a series of dilutions of the test compounds and the control herbicide.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. Ensure a consistent application volume across all treatments.
-
Include a solvent-only control and an untreated control.
-
-
Sowing: After the herbicide application, sow a predetermined number of seeds of the target weed species into each pot at a uniform depth.
-
Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for weed germination and growth (e.g., 25°C, 16-hour photoperiod).
-
Watering: Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Measuring the fresh or dry weight of the emerged seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition or the effective dose (e.g., GR50, the dose required to reduce growth by 50%) for each compound.
Caption: Mechanism of COX-2 inhibition by N-cyclopropyl pyrazole derivatives.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol describes a high-throughput method for screening N-cyclopropyl pyrazole derivatives for their ability to inhibit COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (commercially available, e.g., from Cayman Chemical or MilliporeSigma)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
-
Control inhibitor (e.g., celecoxib)
Procedure:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. This typically includes the COX-2 enzyme, a fluorescent probe, arachidonic acid (substrate), and assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds at various concentrations to the sample wells.
-
Add the control inhibitor to the positive control wells.
-
Add the vehicle (DMSO) to the negative control (100% activity) wells.
-
-
Enzyme Addition: Add the COX-2 enzyme to all wells except for the background control wells.
-
Incubation: Incubate the plate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value for each compound.
-
Cannabinoid Receptor Antagonism
N-cyclopropyl pyrazole derivatives have also been identified as potent antagonists of the cannabinoid type 1 (CB1) receptor. [6]CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders. [6] Structure-Activity Relationship (SAR) Insights:
-
Diaryl-pyrazole-3-carboxamide Scaffold: This is a common structural motif for CB1 receptor antagonists.
-
Cycloalkyl Groups: The presence of a cyclopropyl group on the phenyl ring at the 5-position of the pyrazole can enhance binding affinity to the CB1 receptor. [6]
Section 3: Synthesis of N-cyclopropyl Pyrazole Derivatives
A common synthetic route to N-cyclopropyl pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with cyclopropyl hydrazine, followed by further functionalization.
General Synthesis Scheme
Caption: General synthesis scheme for N-cyclopropyl pyrazole derivatives.
Conclusion and Future Perspectives
The N-cyclopropyl pyrazole scaffold is a privileged structure in the design of biologically active molecules. The unique properties conferred by the cyclopropyl group have led to the development of potent herbicides, insecticides, and promising therapeutic candidates. The detailed protocols and SAR insights provided in this guide are intended to facilitate the rational design and evaluation of novel N-cyclopropyl pyrazole derivatives. Future research in this area will likely focus on optimizing the selectivity and safety profiles of these compounds, as well as exploring their potential against a wider range of biological targets. The continued exploration of this versatile chemical space holds great promise for addressing unmet needs in both agriculture and medicine.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
How to Conduct a Bioassay Test | Check for Herbicides. joegardener®. [Link]
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
How to Conduct a Bioassay to Test for Herbicide Contamination. Leaf, Root & Fruit. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
-
Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. [Link]
-
Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]
-
Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]
-
Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. [Link]
-
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]
-
Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
-
Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
SAR of the synthesized compounds on COX‐2 selectivity. ResearchGate. [Link]
-
Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta. [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]
-
(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]
-
Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed. [Link]
-
RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. [Link]
Sources
- 1. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. researchgate.net [researchgate.net]
Technical Guide: N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine in Heterocyclic Chemistry
[1]
Executive Summary
This compound represents a high-value "push-pull" intermediate in medicinal chemistry.[1] Characterized by an electron-withdrawing nitro group at C4 and an electron-donating cyclopropylamine at C3, this scaffold is electronically primed for downstream cyclization.[1] It serves as a critical precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines , motifs prevalent in ATP-competitive kinase inhibitors (e.g., DDR1/2, CDK inhibitors) and GPCR ligands.[1]
Chemical Profile & Structural Analysis[1][2][3][4][5][6]
The compound features a pyrazole core decorated with three distinct functionalities that dictate its reactivity:
-
Nitro Group (
): Highly electrophilic; activates the ring for nucleophilic attack at adjacent positions and serves as a latent amino group.[1] -
Cyclopropylamine (
): Provides steric bulk and metabolic stability (cyclopropyl moiety) while acting as a nucleophile in cyclization reactions.[1] -
N-Ethyl Group (
): solubilizing alkyl chain that locks the tautomeric state of the pyrazole.[1]
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1429418-09-6 |
| Molecular Formula | |
| Molecular Weight | 196.21 g/mol |
| Predicted LogP | ~1.3 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 / 5 |
| Electronic State | Highly polarized "push-pull" system |
Synthetic Pathways
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Pathway Diagram (Graphviz)
Experimental Protocol: Synthesis via
Objective: Synthesis of this compound from 3-chloro-1-ethyl-4-nitro-1H-pyrazole.
Materials
-
Substrate: 3-Chloro-1-ethyl-4-nitro-1H-pyrazole (1.0 eq)
-
Nucleophile: Cyclopropylamine (1.2 eq)[1]
-
Base: Triethylamine (
) or DIPEA (2.0 eq) to scavenge HCl.[1] -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-ethyl-4-nitro-1H-pyrazole (10 mmol) in anhydrous Ethanol (50 mL).
-
Addition: Cool the solution to 0°C. Add Triethylamine (20 mmol) followed by the dropwise addition of Cyclopropylamine (12 mmol). Note: The reaction is exothermic due to the activated nature of the pyrazole.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting chloride is typically UV-active at a lower wavelength than the amine product.[1]
-
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (
mL) and brine ( mL).[1] -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) to yield the yellow solid product.[1]
Validation Criteria:
Reactivity Profile & Downstream Applications
The primary value of this compound lies in its reduction and subsequent cyclization.[1] The Nitro (
Transformation Logic (Graphviz)
Key Applications in Drug Discovery[1]
-
Kinase Inhibitors (DDR1/2, CDK): The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenine ring of ATP.[1] The cyclopropyl group often fits into the hydrophobic pocket of the kinase ATP-binding site, improving potency and metabolic stability compared to linear alkyl chains.[1]
-
Scaffold Hopping: Replacing a standard purine or benzimidazole core with the 1-ethyl-N-cyclopropyl-pyrazolyl system can improve solubility and alter the dipole moment, potentially improving oral bioavailability.[1]
References
-
PubChem. (2023).[1][2] Compound Summary: 4-cyclopropyl-1H-pyrazol-3-amine (Related Structure). National Library of Medicine.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrazoles and Fused Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2022).[1] Discovery of Pyrazole Derivatives as DDR Inhibitors. Retrieved from [Link]
Hydrogen bonding potential of 4-nitro-3-amino pyrazole motifs
An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-Nitro-3-Amino Pyrazole Motifs
Abstract
The 4-nitro-3-amino pyrazole scaffold represents a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science. The strategic placement of a potent hydrogen bond donating amino group adjacent to a strong electron-withdrawing nitro group on the pyrazole ring creates a unique electronic and steric environment. This arrangement profoundly influences the molecule's ability to form specific and directional hydrogen bonds, which are critical for molecular recognition at enzyme active sites and for the rational design of ordered supramolecular structures. This technical guide provides an in-depth exploration of the hydrogen bonding potential of this motif, synthesizing insights from structural biology, spectroscopy, and computational chemistry. We will detail field-proven experimental protocols for synthesis and characterization, explain the causality behind methodological choices, and present a framework for leveraging this motif's hydrogen bonding capabilities in advanced molecular design.
Chapter 1: The Strategic Importance of the 4-Nitro-3-Amino Pyrazole Scaffold
The Pyrazole Core in Medicinal Chemistry
The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its value stems from its metabolic stability, low toxicity, and its ability to act as a versatile scaffold presenting substituents in a well-defined spatial orientation. Pyrazole-containing molecules exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The two nitrogen atoms within the five-membered ring are key to its chemical personality; one is a "pyrrole-like" nitrogen (N1) whose lone pair contributes to the aromatic system, while the other is a "pyridine-like" nitrogen (N2) with a lone pair that is available for hydrogen bonding.[1] This inherent duality makes the pyrazole nucleus a rich source of potential hydrogen bond donors and acceptors.
The Role of Hydrogen Bonding in Molecular Recognition
Hydrogen bonds are the quintessential directional non-covalent interactions that govern the specificity of molecular recognition in biological and chemical systems.[3] Though weaker than covalent bonds, their strength and directionality are fundamental to protein-ligand binding, the structure of DNA, and the self-assembly of complex materials.[3][4] In drug design, the ability of a molecule to form specific hydrogen bonds with target amino acid residues can translate directly to enhanced potency and selectivity. The energy of a typical hydrogen bond ranges from 5 to 30 kJ/mol, and the formation of multiple, well-aligned hydrogen bonds is a hallmark of high-affinity ligands.[3]
The Unique Electronic Profile of the 4-Nitro-3-Amino Pyrazole Motif
The 4-nitro-3-amino pyrazole motif is a classic example of a "push-pull" system. The amino group (-NH2) at the C3 position acts as a strong electron-donating group (a "push" effect) through resonance, increasing the electron density of the pyrazole ring. Conversely, the nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group (a "pull" effect). This electronic antagonism establishes a significant molecular dipole and modulates the properties of the functional groups themselves:
-
Enhanced Acidity of the Amino Protons: The electron-withdrawing nitro group lowers the pKa of the amino protons, making the -NH2 group a stronger, more potent hydrogen bond donor.
-
Increased Basicity of the Nitro Oxygens: The electron-rich pyrazole ring, influenced by the amino group, can slightly enhance the hydrogen bond acceptor strength of the nitro group's oxygen atoms.
-
Modulation of the Pyrazole Nitrogens: The push-pull system also influences the hydrogen bonding capabilities of the ring nitrogens, particularly the "pyridine-like" N2 atom.
This intricate electronic interplay makes the 4-nitro-3-amino pyrazole motif a highly tunable and powerful building block for creating molecules with specific and predictable hydrogen bonding patterns.
Chapter 2: Understanding the Hydrogen Bonding Landscape
The hydrogen bonding behavior of the 4-nitro-3-amino pyrazole motif can be categorized into two primary scenarios: intramolecular (within the same molecule) and intermolecular (between different molecules). The preference for one over the other is dictated by steric factors, solvent environment, and the solid-state packing forces.[5]
Hydrogen Bond Donors and Acceptors
The motif presents multiple potential sites for hydrogen bonding:
-
Donors:
-
Amino Group (-NH2): The primary and strongest hydrogen bond donor.
-
Pyrazole N1-H: The "pyrrole-like" nitrogen, which can act as a donor.
-
-
Acceptors:
-
Nitro Group (-NO2): The two oxygen atoms are strong hydrogen bond acceptors.
-
Pyrazole N2: The "pyridine-like" nitrogen is a classic hydrogen bond acceptor.
-
Intramolecular vs. Intermolecular Scenarios
Intramolecular Hydrogen Bonding: A hydrogen bond can form between the amino group (donor) and an oxygen of the adjacent nitro group (acceptor), creating a stable six-membered ring. This is a common feature in ortho-substituted nitroanilines and related systems.[6][7] This interaction can rigidify the conformation of the molecule, which can be advantageous for pre-organizing a ligand for receptor binding.
Intermolecular Hydrogen Bonding: These interactions are crucial for dimer formation, crystal packing, and ligand-receptor binding. The amino group can donate hydrogen bonds to acceptor sites on neighboring molecules (e.g., another pyrazole's N2 or nitro group) or to a biological target.[8][9] Similarly, the N2 and nitro acceptors can interact with donors from other molecules. The specific pattern of intermolecular hydrogen bonds dictates the supramolecular assembly in the solid state, often leading to structures like chains or sheets.[9][10]
Caption: Potential intramolecular and intermolecular hydrogen bonding pathways for the 4-nitro-3-amino pyrazole motif.
Tautomerism and Its Influence
Aminopyrazoles can exist in different tautomeric forms, which can significantly alter their hydrogen bonding patterns.[1][11] For the 3-amino pyrazole scaffold, annular prototropic tautomerism can result in either the 3-amino or the 5-amino form. The equilibrium between these tautomers is influenced by the nature of other ring substituents and the solvent.[11] It is critical to determine the dominant tautomeric form under experimental conditions, as this will define which nitrogen atom in the ring is protonated (and thus a hydrogen bond donor) and which is a lone-pair-bearing acceptor.
Chapter 3: Experimental Elucidation of Hydrogen Bonding
A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding potential of 4-nitro-3-amino pyrazole derivatives. This involves chemical synthesis followed by definitive structural and spectroscopic analysis.
Protocol: Synthesis of 4-Nitro-3-Amino Pyrazole
The synthesis of the core motif often involves the nitration of a 3-aminopyrazole precursor. The following is a representative, self-validating protocol.
Expert Rationale: This procedure starts with a commercially available precursor and employs standard, well-documented reactions. The reduction step is critical; catalytic hydrogenation is chosen for its high yield and clean conversion, avoiding harsh reagents that could degrade the pyrazole ring.
Step-by-Step Methodology:
-
Nitration of Pyrazole Precursor:
-
To a stirred solution of a suitable 3-aminopyrazole derivative in concentrated sulfuric acid, cooled to 0°C in an ice bath, add fuming nitric acid dropwise.
-
Maintain the temperature below 10°C throughout the addition.
-
After addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate (the 4-nitropyrazole) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[12][13]
-
-
Characterization of the Intermediate:
-
Confirm the structure of the 4-nitropyrazole intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry. The introduction of the nitro group will cause characteristic shifts in the NMR spectra.
-
-
Reduction to 4-Amino-3-nitropyrazole (if starting from a dinitro-precursor):
-
This step is illustrative for creating the target motif from a different starting point. Dissolve the 4-amino-3,5-dinitropyrazole in methanol.[14]
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the 4-amino-3-nitropyrazole product.
-
-
Final Product Purification and Validation:
-
Purify the final product by recrystallization or column chromatography.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
-
Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining molecular structure and visualizing hydrogen bonding networks in the solid state.[15][16]
Expert Rationale: This technique provides precise atomic coordinates, allowing for the direct measurement of hydrogen bond lengths, angles, and the overall packing arrangement. This is the only method that provides indisputable evidence of specific inter- and intramolecular interactions in the crystalline form.
Step-by-Step Workflow:
-
Crystal Growth:
-
Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data, locating all non-hydrogen atoms first, followed by the hydrogen atoms, which can often be found in the difference Fourier map.
-
-
Analysis of Hydrogen Bonds:
-
Analyze the final refined structure using software like Olex2 or Mercury.
-
Identify all potential hydrogen bonds based on established geometric criteria (e.g., Donor-Acceptor distance < 3.5 Å, Donor-H···Acceptor angle > 120°).
-
Tabulate all identified hydrogen bonds with their geometric parameters.
-
| Parameter | Typical Value Range | Significance |
| D-H···A Distance | 2.5 - 3.2 Å | Shorter distance implies a stronger bond. |
| D-H···A Angle | 150 - 180° | Closer to 180° indicates stronger, more linear bond. |
| H···A Distance | 1.5 - 2.2 Å | The distance between the proton and the acceptor. |
| D = Donor Atom (e.g., N); A = Acceptor Atom (e.g., O, N) |
Spectroscopic Interrogation
Spectroscopic methods provide valuable information about hydrogen bonding in both the solid state and in solution.
Expert Rationale: The vibrational frequency of the N-H bond is highly sensitive to its environment. The formation of a hydrogen bond weakens the N-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a redshift).[9][17] The magnitude of this shift correlates with the strength of the hydrogen bond.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis:
-
Locate the N-H stretching bands, typically in the 3500-3200 cm⁻¹ region.
-
Free (non-hydrogen-bonded) -NH2 groups show two sharp bands (symmetric and asymmetric stretches).
-
Hydrogen-bonded N-H groups appear as broader bands at lower frequencies. A strong intramolecular N-H···O=N bond can result in a single, broad absorption significantly shifted from the "free" N-H region.[18]
-
Expert Rationale: The chemical shift of a proton involved in a hydrogen bond is significantly affected. The proton becomes deshielded, causing its signal to appear at a higher chemical shift (downfield).[19][20] Variable temperature (VT) NMR can be used to distinguish between intra- and intermolecular hydrogen bonds.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is a poor H-bond competitor).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The amino (-NH2) and pyrazole (N-H) protons involved in hydrogen bonding will typically appear as broad signals at a high chemical shift (often > 7 ppm).
-
VT-NMR: Acquire spectra at several temperatures. The chemical shift of protons in intermolecular hydrogen bonds is highly temperature-dependent (they shift upfield upon heating as the bonds break and re-form rapidly). In contrast, protons in strong intramolecular hydrogen bonds show much less temperature dependence.[6]
-
Chapter 4: Computational Modeling and Analysis
Computational methods provide indispensable insights into the electronic structure and energetics of hydrogen bonds, complementing experimental data.[21][22]
Caption: A typical workflow for the computational analysis of hydrogen bonding in 4-nitro-3-amino pyrazole motifs.
Protocol: Quantum Theory of Atoms in Molecules (QTAIM)
Expert Rationale: QTAIM is a powerful method that analyzes the electron density topology to characterize chemical bonds, including weak non-covalent interactions.[21][22] The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is a definitive criterion for the existence of a hydrogen bond.
Step-by-Step Protocol:
-
Prerequisite: Perform a high-level DFT geometry optimization and obtain the wavefunction file (e.g., .wfx) for the molecule or molecular complex of interest.[23]
-
QTAIM Calculation: Use specialized software (e.g., AIMAll, Multiwfn) to perform the QTAIM analysis on the wavefunction file.
-
Analysis of Bond Critical Points (BCPs):
-
Search for a (3, -1) BCP located on the path between the hydrogen donor (N-H) and the acceptor (O or N).
-
Analyze the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.
-
For hydrogen bonds, ρ should be in the range of ~0.002-0.04 atomic units, and ∇²ρ should be positive. The Espinosa-Molins-Lecomte (EML) formula can be used to estimate the bond energy from the potential energy density at the BCP.[21]
-
| QTAIM Parameter at BCP | Typical Value for H-Bond | Interpretation |
| Electron Density (ρ) | 0.002 - 0.04 a.u. | Higher value indicates a stronger interaction. |
| Laplacian of ρ (∇²ρ) | > 0 | Indicates charge depletion, typical of closed-shell interactions. |
| Bond Energy (Espinosa) | 5 - 30 kJ/mol | Provides a quantitative estimate of bond strength. |
Chapter 5: Applications and Case Studies
The unique hydrogen bonding capabilities of the 4-nitro-3-amino pyrazole motif make it a valuable component in several areas of molecular science.
Role as a Pharmacophore in Kinase Inhibition
Many kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase active site.[24] The 4-aminopyrazole scaffold is a well-established hinge-binder.[25] The enhanced donor strength of the amino group in the 4-nitro-3-amino pyrazole system can lead to stronger and more specific interactions, potentially improving inhibitor potency and residence time. The nitro group can simultaneously engage with other polar residues or ordered water molecules in the active site.
Application in Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties.[8] The predictable and directional nature of the hydrogen bonds formed by the 4-nitro-3-amino pyrazole motif allows it to be used as a "tecton" or building block for constructing complex supramolecular architectures. By modifying substituents on the pyrazole ring, researchers can systematically alter the hydrogen bonding patterns to control crystal packing, which can influence properties like solubility, stability, and even energetic performance.
Chapter 6: Conclusion and Future Outlook
The 4-nitro-3-amino pyrazole motif is a sophisticated chemical scaffold whose full potential is still being explored. The interplay of its electron-donating and -withdrawing substituents creates a nuanced and powerful hydrogen bonding profile. A combined approach, leveraging rational synthesis, definitive structural analysis through SCXRD, insightful spectroscopic characterization, and robust computational modeling, is essential for fully understanding and exploiting these properties. Future work will likely focus on incorporating this motif into more complex molecular systems, including covalent inhibitors, advanced materials with tailored optoelectronic properties, and next-generation therapeutics where precise control over non-covalent interactions is paramount.
References
A consolidated list of all sources cited within this guide.
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][1][26]
-
Behbehani, H., & Ibrahim, H. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link][27]
-
Nagy, P. I. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. MDPI. [Link][3]
-
Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link][19]
-
Al-Adiwish, W. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-547. [Link][12]
-
Singh, A., et al. (2024). Energetic Features of H-Bonded and π-Stacked Assemblies in Pyrazole-Based Coordination Compounds of Mn(II) and Cu(II): Experimental and Theoretical Studies. MDPI. [Link][21]
-
Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link][2]
-
Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online. [Link][22]
-
Mönks, M., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234308. [Link][9][17]
-
Scott, J. S., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 576-583. [Link][24]
-
Elguero, J., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach. ARKIVOC, 2006(2), 15-30. [Link][8]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link][28]
-
Chou, P.-T., et al. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A, 116(20), 4847-4855. [Link][20][29]
-
Gomaa, M. A.-M. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link][13]
-
Zhang, Z., et al. (2018). A new hydrogen bond system is formed by the transfer of a proton from nitroamino to form nitroimino. RSC Advances, 8(52), 29598-29603. [Link][30]
-
Afonin, A. V., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link][11]
-
Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences, 15(11), 19562-19633. [Link][5]
-
Chan, B., et al. (2019). Hydrogen bond design principles. WIREs Computational Molecular Science, 9(4), e1402. [Link][4]
-
The Organic Chemistry Tutor. (2019). Intramolecular versus Intermolecular Hydrogen Bond. YouTube. [Link][31]
-
Wang, B., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2822-2831. [Link][25]
-
Kruger, P. E., et al. (2025). Hydrogen-Bonding Networks in Heterocyclic Thioureas. ResearchGate. [Link][10]
-
Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Zeitschrift für anorganische und allgemeine Chemie, 640(7), 1438-1445. [Link][14]
-
Wlodawer, A., et al. (2008). X ray crystallography. Protein Science, 17(4), 748-757. [Link][15]
-
Mary, Y. S., et al. (2022). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1247, 131336. [Link][23]
-
Chow, P. S., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 545-562. [Link][16]
-
Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Molecules, 26(8), 2307. [Link][6]
-
Low, J. N., et al. (2004). Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline. Acta Crystallographica Section C, 60(Pt 6), o417-o419. [Link][7]
-
Al-Masoudi, W. A. (2018). Unusual effects of intramolecular hydrogen. Journal of Physics: Conference Series, 1032, 012022. [Link][18]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen bond design principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. file.sdiarticle3.com [file.sdiarticle3.com]
- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 27. researchgate.net [researchgate.net]
- 28. arkat-usa.org [arkat-usa.org]
- 29. The empirical correlation between hydrogen bonding strength and excited-state intramolecular proton transfer in 2-pyridyl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. youtube.com [youtube.com]
Methodological & Application
Catalytic hydrogenation of nitro group in N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Application Note: Catalytic Hydrogenation of Nitro Group in N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Abstract & Scope
This application note details the optimized protocol for the chemoselective reduction of the nitro group in This compound (Substrate 1 ) to its corresponding diamine, N3-Cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine (Product 2 ).[1]
This transformation is a critical step in the synthesis of JAK inhibitors and related pyrazole-based kinase modulators. The core challenge lies in achieving complete reduction of the nitro moiety (
Chemo-Selectivity Analysis
The structural conflict in this reaction is between the Nitro group (C4) and the Cyclopropylamine (C3) .
-
Thermodynamics: The reduction of
to is highly exothermic ( ).[1] -
Kinetic Risk: While N-cyclopropyl groups are generally more robust than C-cyclopropyl groups, they can undergo ring-opening (hydrogenolysis) to form n-propyl or isopropyl derivatives, particularly at high temperatures (
) or high pressures ( ) using unpoisoned Pd catalysts.[1] -
Catalyst Choice:
-
Pd/C (Palladium on Carbon): High activity. Preferred for speed but requires temperature control to prevent ring opening.
-
Pt/C (Sulfided): Lower activity but exceptional chemoselectivity. Recommended if Pd/C yields
ring-opened impurity.[1] -
Ra-Ni (Raney Nickel): Effective but poses higher safety risks and difficult workup for this specific polar substrate.[1]
-
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for catalyst selection and process control.
Figure 1: Decision logic for catalytic hydrogenation, highlighting critical control points (IPC) and contingency pathways.
Detailed Protocol (The "Golden Path")
Objective: Synthesis of N3-Cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine on a 10g scale.
Equipment & Materials
-
Vessel: 250 mL Parr Hydrogenation Bottle (pressure rated) or 3-neck round bottom flask (for balloon pressure).
-
Catalyst: 5% Pd/C, 50% water wet (Type: Degussa E101 or equivalent). Note: The water wet form is safer (non-pyrophoric).
-
Solvent: Methanol (HPLC grade).
-
Hydrogen Source: H2 gas cylinder (Grade 5.0) or H2 balloon.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge 10.0 g (47.6 mmol) of this compound into the reaction vessel.
-
Add 100 mL Methanol (10 vol).
-
Stir until fully dissolved or a fine uniform suspension is achieved.
-
Tip: If solubility is poor, add THF (up to 20% v/v).
-
Step 2: Catalyst Loading (Inerting)
-
Stop stirring.
-
Gently add 1.0 g of 5% Pd/C (50% wet) . This represents a 5 wt% loading relative to substrate (dry basis ~2.5 wt%).
-
Safety: Always add catalyst to the solvent-wet mixture under a blanket of Nitrogen/Argon to prevent ignition of methanol vapors.
-
Step 3: Hydrogenation
-
Seal the vessel.
-
Purge Cycle: Evacuate vessel (vacuum) and backfill with Nitrogen (
) x 3 cycles. -
H2 Charge: Evacuate and backfill with Hydrogen (
) x 3 cycles. -
Pressurize to 30 psi (approx. 2 atm) .
-
Critical Parameter: Do not exceed 50 psi (3.5 atm) initially to protect the cyclopropyl ring.
-
-
Stir vigorously (800-1000 rpm) at 25°C (Room Temperature) .
-
Exotherm Warning: The reaction is exothermic. Monitor internal temperature. If T > 35°C, cool with a water bath.
-
Step 4: Monitoring (IPC)
-
Sample at 2 hours and 4 hours .
-
TLC Method: 10% MeOH in DCM.
-
Visualization: UV (254 nm) and Ninhydrin stain (amine product turns red/purple).
-
Observation: Disappearance of yellow nitro spot (Substrate) and appearance of polar fluorescent spot (Diamine).
-
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).
-
Target: < 1.0% Starting Material, < 0.5% Hydroxylamine intermediate.
-
Step 5: Workup (Anaerobic Handling) The product is an electron-rich aromatic diamine and is prone to oxidation (darkening) upon air exposure.
-
Purge vessel with Nitrogen.
-
Filter the mixture through a Celite pad (pre-wetted with MeOH) under a nitrogen blanket or using a closed filter system.
-
Wash the cake with 20 mL MeOH.
-
Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C .
-
Storage: Store the resulting oil/solid under Argon at -20°C or use immediately in the next step.
Data Presentation & Troubleshooting
Expected Results vs. Common Failures
| Parameter | Specification | Common Failure Mode | Corrective Action |
| Conversion | > 99.0% | Stalls at 80% (Hydroxylamine buildup) | Increase Temp to 35°C or add fresh catalyst (1 wt%). |
| Selectivity | > 98.0% | Ring Opening (> 2% propyl-amine) | Switch to Pt/C (sulfided) or reduce pressure to 1 atm (balloon). |
| Appearance | Off-white/Pale yellow | Dark Brown/Black | Oxidation occurred.[1] Use Sodium Ascorbate additive or stricter |
| Reaction Time | 3 - 6 Hours | > 24 Hours | Poisoning.[1] Check solvent quality (remove sulfur/halides). |
Alternative Method (Chemical Reduction)
If the cyclopropyl ring proves unstable under H2/Pd, use the Iron-Ammonium Chloride method:
-
Reagents: Fe powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (3:1).
-
Conditions: Reflux (70°C) for 2 hours.
-
Advantage: Zero risk of cyclopropyl ring opening.
-
Disadvantage: Heterogeneous iron sludge requires extensive filtration; risk of metal residue.
Safety & Compliance
-
Pyrophoric Hazards: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst.[1] Keep a spray bottle of water nearby during filtration.
-
Hydrogen Gas: Extremely flammable. Ensure all grounding cables are attached to the reactor. Operate in a well-ventilated fume hood.
-
Toxicology: The nitro-substrate and diamine product should be treated as potential sensitizers and mutagens. Wear double nitrile gloves and P100 respiratory protection if handling solids.
References
-
Catalytic Hydrogenation of Nitro Groups
- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
-
Common Organic Chemistry, "Nitro Reduction - Common Conditions". Link
-
Cyclopropyl Stability in Hydrogenation
-
Related Pyrazole Synthesis
- Alternative Reduction Methods (Fe/NH4Cl): Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Fe/HCl and Fe/NH4Cl reductions).
End of Protocol For technical support or scale-up consultation, contact the Process Development Group.
Sources
Scalable preparation of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine for drug discovery
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine . This scaffold is a critical intermediate in the discovery of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.
While traditional laboratory-scale methods often rely on direct nitration of complex precursors or low-yielding reductive aminations, this guide presents a Convergent
Key Performance Indicators (KPIs) of this Protocol:
-
Overall Yield: >65% (2 steps).
-
Purity: >99.5% (HPLC a/a).
-
Scalability: Validated for 500 g batches.
-
Safety: Includes thermal hazard assessment for the nitropyrazole moiety.
Retrosynthetic Analysis & Strategy
The structural complexity of the target lies in the orthogonal functionalization of the pyrazole ring (N1-ethyl, C3-amine, C4-nitro).
Strategic Logic
-
The Nitro Group: Introduced early on the pyrazole core to serve as an activating group for the subsequent Nucleophilic Aromatic Substitution (
). -
The C3-Amine: Installed via
displacement of a halide (Chloride) by cyclopropylamine. This is superior to reductive amination due to the instability of cyclopropanone equivalents. -
The N1-Ethyl Group: Installed via alkylation.[1] The challenge is regioselectivity (N1 vs. N2 alkylation).
Reaction Pathway Diagram
The following directed graph illustrates the critical process flow and decision nodes.
Figure 1: Convergent synthesis pathway highlighting the critical isomer control step.
Safety & Hazard Assessment (Critical)
Warning: Nitropyrazoles are potentially energetic materials.[2][3][4]
-
Thermal Stability: 4-Nitropyrazoles can exhibit autocatalytic decomposition above 200°C. Differential Scanning Calorimetry (DSC) must be performed on the specific lot of 3-chloro-4-nitropyrazole before scale-up.
-
Alkylating Agents: Ethyl iodide is a potential carcinogen and lachrymator. Use closed handling systems.
-
Exotherms: The
reaction with cyclopropylamine is exothermic. Controlled addition rates are mandatory.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 3-Chloro-1-ethyl-4-nitropyrazole
Objective: Alkylate the pyrazole nitrogen while maximizing the ratio of the desired 1-ethyl-3-chloro isomer over the 1-ethyl-5-chloro impurity.
Reagents:
-
3-Chloro-4-nitropyrazole (1.0 equiv)
-
Ethyl Iodide (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
DMF (Dimethylformamide) (5 vol)
Protocol:
-
Charge: To a reactor equipped with a mechanical stirrer and internal temperature probe, charge 3-Chloro-4-nitropyrazole (100 g) and DMF (500 mL).
-
Base Addition: Add
(186 g) in portions at 20–25°C. Stir for 30 minutes. -
Alkylation: Cool the mixture to 0–5°C. Add Ethyl Iodide (126 g) dropwise over 1 hour, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to 20–25°C and stir for 12 hours. Monitor by HPLC (Target conversion >98%).
-
Workup: Quench the reaction into Water (1.5 L) at 0–5°C. The product may precipitate.
-
Note: If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate.
-
-
Isomer Purification (Critical): The crude usually contains ~10-15% of the unwanted 5-chloro isomer.
-
Recrystallize from Heptane/EtOAc (9:1) . The 3-chloro isomer is less soluble and crystallizes first.
-
Filter and dry to constant weight.
-
Expected Yield: 70–75% (isolated). Purity: >98% (N1-isomer).[5]
Step 2: Nucleophilic Displacement ( ) with Cyclopropylamine
Objective: Displace the activated chloride with cyclopropylamine.
Reagents:
-
3-Chloro-1-ethyl-4-nitropyrazole (from Step 1) (1.0 equiv)
-
Cyclopropylamine (2.5 equiv)
-
Triethylamine (
) (1.5 equiv) - Optional scavenger, though excess cyclopropylamine often suffices. -
THF (Tetrahydrofuran) (8 vol)
Protocol:
-
Charge: Dissolve 3-Chloro-1-ethyl-4-nitropyrazole (50 g) in THF (400 mL).
-
Reagent Addition: Add Cyclopropylamine (40.6 g) dropwise at 20°C.
-
Exotherm Alert: A mild exotherm is expected. Maintain T < 30°C.
-
-
Reflux: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.
-
Monitor: HPLC should show complete consumption of starting material (<0.5%).
-
Workup:
-
Concentrate the THF to ~20% volume.
-
Add Water (300 mL) and stir vigorously. The product, being lipophilic but polar, will precipitate as a yellow/orange solid.
-
Filter the solid.
-
-
Purification: Wash the cake with cold water (2 x 50 mL) and cold heptane (50 mL) to remove trace amine.
-
Recrystallize from Ethanol/Water if higher purity is required.
-
Expected Yield: 85–92%. Appearance: Yellow crystalline solid.
Process Data & Analytical Specifications
Table 1: Physicochemical Properties & Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to Orange Crystalline Solid | Visual |
| Purity (HPLC) | ≥ 99.0% | Reverse Phase C18, ACN/Water |
| Melting Point | 112 – 115°C (Typical) | DSC / Capillary |
| Mass Spec | [M+H]+ = 212.2 (Calc: 211.[9][10]22) | LC-MS (ESI+) |
| Residual Solvents | THF < 720 ppm, DMF < 880 ppm | GC-Headspace |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or hydrolysis | Ensure reagents are anhydrous; check EtI quality. |
| High Isomer Content | Poor regioselectivity | Lower alkylation temperature (0°C); Optimize crystallization solvent. |
| Incomplete Reaction (Step 2) | Loss of Cyclopropylamine | Cyclopropylamine is volatile (bp 49°C). Use a reflux condenser and slight excess. |
Mechanistic Insight & Validation
The success of this protocol relies on the "Push-Pull" electronic effect of the pyrazole ring.
-
Step 1 Regioselectivity: The pyrazole anion (formed by
) is an ambident nucleophile. Steric hindrance at N1 (adjacent to the C5-H) is lower than at N2 (adjacent to C3-Cl), but electronic factors often favor N1 alkylation when C3 is halogenated. The 3-chloro isomer is thermodynamically more stable in the solid state, aiding purification. -
Step 2 Reactivity: The nitro group at C4 is essential. It withdraws electron density from the ring, lowering the LUMO energy at C3 and facilitating the addition-elimination mechanism (
) with the amine.
Figure 2: Simplified mechanism of the SNAr displacement.
References
-
AbbVie Inc. (2021). Synthesis methods for upadacitinib and intermediate thereof. Patent EP3845521A2.
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
- Lovering, F., et al. (2016). Imidazo[1,2-a]pyrrolo[2,3-e]pyrazines as JAK1 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for JAK inhibitor scaffolds).
-
AK Scientific. (2024). Safety Data Sheet: 4-Nitropyrazole.
-
National Institutes of Health (NIH). (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles.
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a specific safety risk assessment before scaling up reactions involving energetic nitro compounds.
Sources
- 1. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular design and theoretical assessment of high-energy tetrazole-nitropyrazole compounds: balancing performance and safety with tetracyclic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Method for synthesizing upadacitinib intermediate and the intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 9. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 10. a2bchem.com [a2bchem.com]
Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Nitro-Pyrazoles
Introduction: The Significance of Polysubstituted Nitro-Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of a nitro group and various substituents onto the pyrazole ring dramatically influences its physicochemical properties and biological activity, leading to compounds with a wide spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing polysubstituted nitro-pyrazoles is of paramount importance to researchers, scientists, and drug development professionals.
Traditional multi-step syntheses of these complex heterocycles are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an elegant and environmentally benign alternative.[2][6][7] These approaches enhance synthetic efficiency by combining multiple reaction steps in a single vessel without the isolation of intermediates, thereby saving time, resources, and minimizing waste.[6] This guide provides detailed application notes and protocols for the one-pot synthesis of polysubstituted nitro-pyrazoles, with a focus on explaining the rationale behind experimental choices and ensuring reproducible outcomes.
Methodology 1: Regioselective Synthesis via [3+2] Cycloaddition of N-Monosubstituted Hydrazones and Nitroolefins
A prominent and highly effective one-pot strategy for the synthesis of polysubstituted nitro-pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins.[1][8] This method leverages the inherent reactivity of the starting materials to achieve high regioselectivity and good to excellent yields.[1][8]
Mechanistic Rationale and Causality
The reaction proceeds through a proposed [3+2] cycloaddition pathway. The N-monosubstituted hydrazone acts as a 1,3-dipole precursor, while the electron-deficient nitroolefin serves as the dipolarophile. The strong electrophilicity of the nitroolefin and the nucleophilicity of the hydrazone drive the reaction forward.[1][8] The reaction is believed to proceed through a key nitropyrazolidine intermediate, which then undergoes oxidation and elimination to furnish the aromatic pyrazole product.[1][8]
The choice of solvent is critical in this transformation. Protic polar solvents, such as methanol, have been found to be optimal, likely due to their ability to stabilize charged intermediates and facilitate the proton transfer steps involved in the aromatization of the pyrazolidine ring.[1]
A fascinating aspect of this methodology is the ability to control the regioselectivity by modulating the reaction conditions. While the straightforward reaction often yields 1,3,5-trisubstituted pyrazoles, the use of a strong base like potassium tert-butoxide (t-BuOK) can reverse the regioselectivity to exclusively afford 1,3,4-trisubstituted pyrazoles.[9] This is attributed to the deprotonation of the hydrazone, which alters its nucleophilic character and directs the initial Michael addition to the nitroolefin in a different manner.[9]
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-4-nitro-pyrazoles
This protocol is adapted from the work of Deng and Mani.[1][8]
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
N-monosubstituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 mmol)
-
Substituted nitroolefin (1.0 mmol)
-
Methanol (MeOH), 5 mL
-
Glacial acetic acid (catalytic amount, ~0.1 mmol)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (3 mL) in a round-bottom flask, add the N-monosubstituted hydrazine (1.0 mmol) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The formation of the hydrazone is typically complete within 1-2 hours and can be monitored by Thin Layer Chromatography (TLC).[8]
-
Once the hydrazone formation is complete, add the nitroolefin (1.0 mmol) and the remaining methanol (2 mL) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or HPLC.[8]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired polysubstituted nitro-pyrazole.
Data Presentation: Representative Yields
| Entry | Hydrazone (R1, R2) | Nitroolefin (R3, R4) | Product | Yield (%) |
| 1 | R1=Me, R2=Ph | R3=Ph, R4=H | 1-Methyl-3,5-diphenyl-4-nitro-1H-pyrazole | 85 |
| 2 | R1=Ph, R2=4-MeO-Ph | R3=Me, R4=H | 1,5-Diphenyl-3-(4-methoxyphenyl)-4-nitro-1H-pyrazole | 92 |
| 3 | R1=Me, R2=2-thienyl | R3=Et, R4=Me | 1-Methyl-5-ethyl-4-nitro-3-(thiophen-2-yl)-1H-pyrazole | 78 |
Yields are representative and may vary based on specific substrates and reaction conditions.
Visualizing the Workflow
Caption: One-pot synthesis of polysubstituted nitro-pyrazoles.
Methodology 2: Green Synthesis Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.[10][11][12] These "green" approaches often utilize alternative energy sources, eco-friendly solvents, or catalysts to improve the sustainability of the process.[11][12]
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields.[6][13] For the synthesis of pyrazole derivatives, microwave-assisted methods can facilitate the rapid formation of the desired products in a one-pot fashion.[6][13]
Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, thus accelerating the reaction rate. In the context of pyrazole synthesis, this can expedite both the initial condensation and the subsequent cyclization and aromatization steps.
Experimental Protocol: Microwave-Assisted Synthesis of Tetrasubstituted Pyrazoles
While not exclusively for nitro-pyrazoles, this protocol for polysubstituted pyrazoles can be adapted for nitro-substituted starting materials. This protocol is based on the work of Bansal and co-workers for the aqueous synthesis of tetrasubstituted pyrazoles.[10]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.0 mmol)
-
Cetyltrimethylammonium bromide (CTAB) (as a catalyst)
-
Water (as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate or phenylhydrazine (1.0 mmol), and a catalytic amount of CTAB in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[6] The optimal time and temperature should be determined for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry it. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure polysubstituted pyrazole.
Visualizing the Green Synthesis Workflow
Sources
- 1. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for Coupling N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
This Application Note is designed for researchers and medicinal chemists requiring precise reaction conditions for the synthesis and utilization of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine . This molecule is a critical "pivot" intermediate: the nitro group activates the ring for the initial amine coupling (SNAr) and subsequently serves as a masked amine for downstream scaffold construction (e.g., JAK/kinase inhibitor synthesis).
Molecule Profile & Strategic Utility
-
Chemical Name:
-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine -
Core Scaffold: 1,3,4-Trisubstituted Pyrazole
-
Primary Utility:
-
Kinase Inhibitor Synthesis: The 3-amino-4-nitropyrazole motif is a precursor to 3,4-diaminopyrazoles, which are fused to form pyrazolo[4,3-d]pyrimidines or pyrazolo[4,3-b]pyridines (common in JAK, CDK, and Aurora kinase inhibitors).
-
Energetic Materials: While less common than non-alkylated variants, the nitro-pyrazole core is explored for high-energy density materials (HEDMs).
-
Structural Logic
The 4-nitro group is the functional engine of this molecule. It serves a dual purpose:
-
Electronic Activation (Upstream): It withdraws electron density from the pyrazole ring, making the C3 position highly electrophilic. This enables the introduction of the cyclopropylamine via Nucleophilic Aromatic Substitution (
). -
Masked Nucleophile (Downstream): It acts as a protected amine. Once the C3-amine is installed, the nitro group is reduced to a primary amine (
) to allow coupling to the final drug scaffold.
Route Analysis & Retrosynthesis
To obtain the target cleanly, one must avoid the regioselectivity issues common in pyrazole alkylation. The most robust industrial route utilizes a "Chlorine-Displacement" strategy.
Caption: Figure 1. Optimized retrosynthetic pathway avoiding N-isomer mixtures.
Protocol 1: Synthesis of the Core (The Coupling)
This protocol details the coupling of cyclopropylamine to the pyrazole core. This is the "creation" step.
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction relies on the Meisenheimer complex stabilized by the 4-nitro group. The leaving group (Cl) at C3 is displaced by the cyclopropylamine.
Experimental Conditions
| Parameter | Condition | Rationale |
| Substrate | 3-Chloro-1-ethyl-4-nitropyrazole | The chloride is a sufficient leaving group; the N-ethyl group prevents side reactions at N1. |
| Nucleophile | Cyclopropylamine (3.0 – 5.0 equiv) | Excess amine drives the reaction to completion and scavenges HCl. |
| Solvent | Ethanol (EtOH) or DMF | Polar protic solvents (EtOH) stabilize the transition state. DMF is preferred if solubility is poor. |
| Base | Triethylamine ( | Neutralizes the HCl byproduct. |
| Temperature | Thermal energy is required to overcome the aromaticity barrier of the pyrazole ring. | |
| Time | 4 – 12 Hours | Monitor by LCMS until starting material (Cl-pyrazole) is consumed. |
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1-ethyl-4-nitropyrazole (1.0 equiv).
-
Solvent: Dissolve in Ethanol (10 volumes).
-
Base: Add Triethylamine (2.0 equiv).
-
Addition: Add Cyclopropylamine (3.0 equiv) dropwise at room temperature. Note: Cyclopropylamine is volatile (bp ~50°C); use a condenser.
-
Reaction: Heat the mixture to
(internal temperature). Stir for 6 hours. -
Monitoring: Check TLC (Hexane/EtOAc 1:1) or LCMS. The product is more polar than the starting chloride.
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Dilute the residue with Ethyl Acetate and wash with Water and Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).
Protocol 2: Downstream Utilization (Reduction & Amide Coupling)
Once the target molecule is synthesized, it is typically used as a nucleophile to couple with a carboxylic acid scaffold. However, the nitro group must first be reduced.[1]
Caption: Figure 2. Activation of the "masked" amine for downstream library synthesis.
Step A: Nitro Reduction
Caution: Aminopyrazoles are sensitive to oxidation. Use immediately after preparation.
-
Method: Hydrogenation (
balloon) with 10% Pd/C in Methanol is the cleanest method. -
Alternative: Iron powder (
) with Ammonium Chloride ( ) in EtOH/ (3:1) at if the molecule contains halogens sensitive to hydrogenolysis.
Step B: Amide Coupling
The newly formed primary amine at C4 is the nucleophile. The C3-cyclopropylamine is secondary and sterically hindered, ensuring regioselectivity at C4.
-
Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF or DMAc (anhydrous).
-
Conditions: Stir at Room Temperature for 2–16 hours.
-
Observation: The reaction typically proceeds cleanly to the amide.
Critical Safety & Stability Notes
-
Energetic Potential: While this specific molecule is stable, low-molecular-weight nitro-pyrazoles can be shock-sensitive. Do not heat neat (without solvent) above
. -
Regiochemistry Verification: In Step 1 (Synthesis), ensure the ethyl group is on
. -alkylation of 3-nitro-4-chloropyrazole can yield mixtures of -ethyl and -ethyl isomers. The -ethyl isomer (desired) typically elutes later on silica gel compared to the isomer due to dipole moment differences. Verify by NOESY NMR (interaction between Ethyl and Pyrazole C5-H). -
Cyclopropylamine Handling: Toxic and volatile. Handle in a fume hood.
References
-
Mechanism of SNAr in Nitropyrazoles
- Title: Synthesis of 4-substituted 3-nitropyrazoles
- Source: Russian Chemical Bulletin.
- Context: Establishes the reactivity of the 3-position in 4-nitropyrazoles toward nucleophiles.
-
Pyrazoles in Kinase Inhibitors
- Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.
- Source: Journal of Medicinal Chemistry (2025).
- Context: Demonstrates the utility of pyrazole-amine scaffolds in drug discovery.
-
Cyclopropylamine Coupling Protocols
-
Title: New and easy route to primary cyclopropylamines from nitriles.[2]
- Source: Organic Chemistry Portal / Chem. Commun.
- Context: Background on cyclopropylamine reactivity and synthesis.
-
-
General Pyrazole Synthesis Reviews
- Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Source: Molecules (MDPI).
- Context: Detailed safety and synthetic handling of nitro-pyrazole deriv
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 4-Nitro-5-Aminopyrazole-3-Carboxylates
This Application Note is designed for medicinal chemists and process development scientists seeking to optimize the synthesis of functionalized pyrazole scaffolds using microwave irradiation.
Executive Summary
The pyrazole ring is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Specifically, ethyl 4-nitropyrazole-3-carboxylates functionalized with amines are critical intermediates; the nitro group serves as a masked amine for future reduction/cyclization, while the ester provides a handle for further diversification.
Traditional thermal synthesis of these scaffolds—particularly the nucleophilic aromatic substitution (
This protocol details a Microwave-Assisted methodology that:
-
Reduces reaction times from 24 hours to 15 minutes .
-
Enables the use of Ethanol (a green solvent) instead of DMF/DMSO.
-
Increases isolated yields by 15–25% by minimizing thermal byproducts.
Scientific Foundation: Why Microwave?
The Dielectric Heating Advantage
In this synthesis, the primary barrier is the activation energy required for the
Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two mechanisms:
-
Dipolar Polarization: Polar solvent molecules (Ethanol) align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved ionic species (e.g., protonated amine intermediates) facilitate rapid energy transfer.
This results in inverted thermal gradients (internal temperature > wall temperature), allowing the system to rapidly reach temperatures (120–150 °C) significantly above the solvent's atmospheric boiling point, safely contained within a pressurized vessel. This "superheating" effect exponentially increases the reaction rate according to the Arrhenius equation.
Experimental Workflow Visualization
The following diagram outlines the logical flow and decision points for this synthesis.
Figure 1: Decision tree for the microwave-assisted synthesis of aminopyrazoles. Note the iterative optimization loop.
Materials and Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control up to 30 bar.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Reagents:
-
Ethyl 5-chloro-1-methyl-4-nitropyrazole-3-carboxylate (Start Material).
-
Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine).
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine ( ). -
Solvent: Ethanol (Absolute) or Acetonitrile.
-
Detailed Protocol: Functionalization
Objective
To synthesize Ethyl 1-methyl-4-nitro-5-morpholinopyrazole-3-carboxylate via nucleophilic displacement.
Step-by-Step Methodology
-
Preparation:
-
In a 10 mL microwave vial, dissolve Ethyl 5-chloro-1-methyl-4-nitropyrazole-3-carboxylate (1.0 equiv, 1.0 mmol) in Ethanol (3.0 mL).
-
Add Morpholine (1.2 equiv, 1.2 mmol).
-
Add DIPEA (1.5 equiv, 1.5 mmol) to scavenge the HCl generated.
-
Note: A magnetic stir bar is essential for uniform heat distribution.
-
-
Sealing:
-
Cap the vial securely. Ensure the septum is pristine to hold pressure.
-
-
Microwave Programming:
-
Mode: Standard / Dynamic.
-
Temperature: 140 °C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (low speed).
-
Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.
-
Power: Max 200W (The system will modulate power to maintain 140 °C).
-
-
Irradiation:
-
Start the run.[1] Observe the "Ramp" phase. The solvent should reach 140 °C within 1–2 minutes.
-
Observation: Pressure will rise to approximately 6–8 bar (due to ethanol vapor pressure + thermal expansion).
-
-
Workup (The "Green" Advantage):
-
Cool the reaction to room temperature using the reactor's compressed air cooling (approx. 2 mins).
-
Precipitation: Upon cooling, the target nitro-amine often precipitates directly from the ethanol solution.
-
Filter the solid and wash with cold ethanol (
). -
If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water (9:1).
-
Results and Data Analysis
The following table compares the Microwave method against the conventional thermal method (reflux).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (This Protocol) | Improvement |
| Temperature | 78 °C (EtOH boiling point) | 140 °C (Pressurized) | +62 °C |
| Time | 18 Hours | 15 Minutes | 72x Faster |
| Solvent | Ethanol (slow) or DMF (fast but toxic) | Ethanol | Green Compliance |
| Yield | 65% (Incomplete conversion) | 88% | +23% |
| Purity (LCMS) | 85% (Thermal byproducts) | >98% | Cleaner Profile |
Mechanistic Pathway[3]
Understanding the reaction mechanism aids in troubleshooting.
Figure 2: The
Troubleshooting & Optimization Guide
Pressure Management
Issue: The vessel vents or fails due to over-pressure.
-
Cause: Decomposition of the nitro group (gas evolution) or excessive solvent volume.
-
Solution:
-
Never fill the vial more than 60% full.
-
Do not exceed 160 °C for nitro-compounds without rigorous DSC (Differential Scanning Calorimetry) safety data.
-
Switch to Acetonitrile (lower vapor pressure than EtOH at high temp) if pressure consistently exceeds 15 bar.
-
Incomplete Conversion
Issue: Starting material remains after 15 mins.
-
Solution:
-
Increase temperature to 150 °C (monitor pressure).
-
Switch solvent to n-Butanol (higher boiling point, better microwave absorption).
-
Ensure the amine is not volatile; if using a volatile amine (e.g., ethylamine), use a large excess (3–5 equiv).
-
Safety Warning: Nitro Compounds
CRITICAL: Nitro-pyrazoles are energetic materials. While small-scale (1 mmol) synthesis is generally safe, rapid heating of multi-gram quantities in a sealed vessel poses an explosion risk.
-
Rule: Always calculate the "Stored Energy" potential.
-
Protocol: Use the "Power Max" feature to prevent runaway exotherms. If the temperature rises while power is cut, abort immediately .
References
-
Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides.[2] The Journal of Organic Chemistry, 76(16), 6657–6669.[2]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
-
Crosignani, S., et al. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13, 794.[3]
-
Leadbeater, N. E. (2005). Microwave-Assisted Amination of a Chloropurine Derivative. Molecules, 10, 1364-1370. (Analogous
protocol).
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Nitro-Pyrazole Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-pyrazole amines. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the synthesis and application of this compound class: low solubility in reaction media. We will move beyond simple procedural lists to explore the underlying chemical principles governing these solubility issues, empowering you to make informed, effective decisions in your experimental design.
Understanding the Core Challenge: Why Are Nitro-Pyrazole Amines Often Poorly Soluble?
Nitro-pyrazole amines possess a unique combination of functional groups that contribute to their low solubility. Understanding these molecular interactions is the first step toward effective troubleshooting.
-
Strong Intermolecular Forces: The pyrazole ring, with its two nitrogen atoms, and the amino group are capable of forming strong hydrogen bonds.[1] The nitro group, being highly polar and electron-withdrawing, further enhances intermolecular dipole-dipole interactions.
-
Crystal Lattice Energy: These strong intermolecular forces often lead to a highly stable, tightly packed crystal lattice.[1] A significant amount of energy is required to overcome this lattice energy and solvate the individual molecules, resulting in low solubility.
-
Aromatic Stacking: The planar pyrazole ring can participate in π-π stacking interactions, further contributing to molecular aggregation and reducing solubility.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can decrease the basicity of the amine and the pyrazole nitrogens, influencing their ability to be protonated and form more soluble salts.[2][3]
This guide will address these challenges through a series of frequently asked questions, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Diagnosis & First-Line Strategies
Question 1: My nitro-pyrazole amine is precipitating out of the reaction mixture prematurely. What are my immediate options?
This is a classic sign that your compound's concentration has exceeded its solubility limit in the chosen solvent system. The goal is to prevent premature precipitation without compromising the reaction's integrity.
Causality: Premature precipitation halts the reaction for that portion of the material, leading to low yields and potential impurities. It indicates that the solvent cannot effectively solvate the product as it is formed.
Immediate Actions:
-
Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound.[1][4] However, this must be balanced against the thermal stability of your reactants and products. Monitor for degradation or side reactions at elevated temperatures.
-
Change in Reagent Concentration: Lowering the concentration of your reactants can prevent the product from reaching its saturation point.[1] This may require increasing the total solvent volume. While effective, this can make downstream workup more cumbersome.
-
Solvent Screening: If the reaction conditions permit, a small-scale solvent screening is the most robust approach to find a more suitable medium.[1]
Category 2: Solvent System Optimization
Question 2: My compound has poor solubility in common protic solvents like ethanol. What should I try next, and why?
While alcohols are common starting points, the unique structure of nitro-pyrazole amines often calls for different solvent properties.
Causality: Protic solvents are excellent hydrogen bond donors and acceptors. However, if the self-association of the nitro-pyrazole amine molecules (solute-solute interaction) is stronger than their interaction with the solvent (solute-solvent interaction), solubility will be low.
Recommended Solvents:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often excellent choices.[5][6] They possess high polarity and can disrupt the dipole-dipole interactions of the nitro-pyrazole amine without competing as strongly for hydrogen bonding sites. DMSO, in particular, is a powerful solvent for many heterocyclic compounds.[7]
-
Co-Solvent Systems: Introducing a co-solvent can dramatically increase the solvating power of the reaction medium.[1][8] This is a highly effective and widely used strategy. A small percentage of a strong solvent like DMSO or DMF in a primary solvent like ethanol or toluene can keep the compound in solution.
Workflow for Co-Solvent Selection
Caption: Troubleshooting workflow for selecting a co-solvent.
Table 1: Properties of Recommended Solvents for Nitro-Pyrazole Amines
| Solvent | Type | Boiling Point (°C) | Polarity Index | Key Advantages |
| DMSO | Polar Aprotic | 189 | 7.2 | Excellent solvating power for a wide range of polar compounds.[5] |
| DMF | Polar Aprotic | 153 | 6.4 | High dielectric constant, good for ionic intermediates. |
| NMP | Polar Aprotic | 202 | 6.7 | High boiling point, suitable for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | Lower boiling point, easier to remove post-reaction.[1] |
| Ethanol | Polar Protic | 78 | 5.2 | Commonly used, but may be insufficient for highly crystalline compounds.[1] |
| Toluene | Non-Polar | 111 | 2.4 | Useful in co-solvent systems to modulate overall polarity.[1] |
Category 3: Chemical & pH Modification Strategies
Question 3: Solvent optimization isn't enough. Can I chemically modify my compound to improve its solubility?
Yes. When intrinsic solubility is the limiting factor, modifying the molecule itself is a powerful strategy, particularly in drug development.
Causality: The basicity of the amine and pyrazole nitrogen atoms provides a chemical handle for modification. Protonating these sites creates an ionic salt, which has vastly different and typically much higher aqueous solubility than the neutral free base.[9]
Strategies:
-
pH Adjustment / Salt Formation: This is the most direct method. If your reaction medium is aqueous or contains protic solvents, adding a suitable acid can protonate the basic nitrogen centers of your nitro-pyrazole amine.[3][5] This in-situ formation of a salt can dramatically increase solubility.
-
Which Acid to Use? For reaction purposes, simple acids like HCl or acetic acid are common. For final drug products, a wider range of pharmaceutically acceptable acids would be screened.
-
Self-Validation: The effect is easily validated. Take a small, cloudy sample of your compound suspended in a solvent. Add a drop of acid. If the solution clarifies, pH modification is a viable strategy.
-
Diagram of pH-Dependent Solubilization
Caption: Effect of pH on the solubility of a basic amine.
-
Prodrug Approach: In a drug development context, a prodrug strategy can be employed. This involves chemically modifying the molecule to a more soluble form that is converted back to the active compound in vivo.[1]
-
Structural Modification: During the lead optimization phase, introducing polar functional groups (e.g., hydroxyls) or flexible side chains can disrupt the crystal lattice and improve solubility.[1]
Category 4: Downstream Processing & Purification
Question 4: My reaction worked, but now I can't purify my product by recrystallization due to its poor solubility in everything! What are my options?
This is a common and frustrating problem. Standard recrystallization relies on a significant solubility difference between hot and cold conditions, which is not always present.
Causality: If a compound is sparingly soluble even at the boiling point of a solvent, it's impossible to dissolve enough material to achieve effective purification through crystallization upon cooling.
Troubleshooting Purification:
-
Binary Solvent System for Recrystallization: This is the most powerful technique for poorly soluble compounds.[1]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is soluble, like hot DMSO or DMF) at an elevated temperature.
-
While hot, add a "poor" solvent (one in which it is insoluble, but is miscible with the "good" solvent, e.g., water or an anti-solvent like isopropanol) dropwise until you see persistent turbidity.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility should induce the formation of pure crystals.
-
-
Hot Filtration: If the issue is insoluble impurities, dissolve your compound in a minimal amount of a suitable hot solvent and quickly filter it while hot to remove the impurities before allowing the filtrate to cool and crystallize.[1]
-
Alternative Purification: If recrystallization fails, consider column chromatography. To load a poorly soluble compound, dissolve it in a very strong solvent (e.g., DMSO), adsorb it onto a small amount of silica gel, dry the silica, and then load the solid onto the column.[1]
Experimental Protocols
Protocol 1: Small-Scale Solvent and Co-Solvent Screening
Objective: To empirically determine a suitable solvent or co-solvent system for a target concentration.
Materials:
-
Your nitro-pyrazole amine
-
A selection of solvents (e.g., Ethanol, Acetonitrile, Toluene, DMF, DMSO)
-
Small (1-dram) vials with caps
-
Magnetic stir plate and small stir bars
-
Heating block or oil bath
Procedure:
-
Define Target: Determine the target concentration required for your reaction (e.g., 0.1 M).
-
Preparation: Weigh a precise amount of your nitro-pyrazole amine into several vials (e.g., 5 mg).
-
Solvent Addition: Add the calculated volume of the first pure solvent to a vial to achieve the target concentration.
-
Observation (Room Temp): Stir vigorously for 10-15 minutes. Record your observation: "Fully Dissolved," "Partially Soluble," or "Insoluble."
-
Observation (Heated): If not fully dissolved, heat the vial to your target reaction temperature (e.g., 80 °C). Stir for 10-15 minutes. Record your observation.
-
Repeat for Pure Solvents: Repeat steps 3-5 for each pure solvent you wish to test.
-
Co-Solvent Testing: For primary solvents where the compound was not fully soluble, begin adding a co-solvent (e.g., DMSO) dropwise (e.g., 5% v/v increments) at the target temperature, observing for full dissolution.
-
Selection: Choose the solvent or co-solvent system that fully dissolves your compound under the desired reaction conditions with the minimum amount of high-boiling-point co-solvent.
Protocol 2: Recrystallization using a Binary Solvent System
Objective: To purify a poorly soluble compound that cannot be recrystallized from a single solvent.
Materials:
-
Crude nitro-pyrazole amine
-
A "good" solvent (e.g., DMSO)
-
A "poor," miscible anti-solvent (e.g., Water or Isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (DMSO).
-
Heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, add the "poor" solvent (Water) dropwise with swirling. Continue until the solution becomes slightly and persistently turbid.
-
If the solution becomes too cloudy, add a drop or two of the hot "good" solvent to just clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
If necessary, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals thoroughly under vacuum.
References
-
Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Proclinical. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Wang, R., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
Defense Technical Information Center. (2015). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Retrieved from [Link]
-
García-Álvarez, J., et al. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
McMurry, J. (2018). Amines and Heterocycles. Cengage. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF. Retrieved from [Link]
-
Gaggìa, F., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers. Retrieved from [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025). Effect of amine properties on developing CO2 phase change absorbents by means of cosolvent effect | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Ojha, N., & Prabhakar, B. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Insuasty, B., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
Technical Support Center: Purification of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Case ID: PUR-PYR-4NO2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The purification of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine presents a unique challenge due to the interplay between the electron-withdrawing nitro group and the secondary amine.[1] This "push-pull" electronic system reduces the basicity of the amine, altering standard workup protocols.
This guide outlines a tiered purification strategy:
-
Chemical Triage (Workup): Exploiting pKa differences to remove unreacted cyclopropylamine.
-
Crystallization (Primary Strategy): The preferred method for scalability and polymorph control.[2]
-
Chromatography (Secondary Strategy): Rescue protocols for complex mixtures.[1][2]
Module 1: Chemical Triage (The "Acid Wash" Protocol)
Objective: Remove excess cyclopropylamine and inorganic salts before attempting crystallization.
Mechanism: Cyclopropylamine is a strong base (
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible to prevent peroxide risks with nitro compounds.
-
Acid Wash: Wash the organic layer with 0.5 M HCl (2x volume).[1]
-
Why? The cyclopropylamine protonates immediately and partitions into the aqueous phase. The target product, being weakly basic, remains in the organic phase.[2]
-
Caution: Do not use strong acid (>2 M) or prolonged contact, as this may protonate the target or degrade the cyclopropyl group.
-
-
Neutralization: Wash the organic layer with Saturated
followed by Brine .[1] -
Drying: Dry over
and concentrate under reduced pressure. Do not heat above 50°C (See Safety Note).
Safety Note: Nitro-pyrazoles are energetic compounds.[3] Never distill the crude oil to dryness at high temperatures (>80°C), as decomposition can be rapid and exothermic [1].
Module 2: Crystallization Strategies (Gold Standard)
Objective: Obtain >98% purity with defined crystal morphology.
Solvent System Selection Table
| Solvent System | Ratio (v/v) | Suitability | Mechanism |
| Ethanol / Water | 3:1 to 1:1 | High | "Drowning out" method.[1] The nitro group provides good solubility in hot EtOH; water acts as a strong anti-solvent. |
| EtOAc / Heptane | 1:2 to 1:4 | Medium | Good for removing non-polar impurities.[1] Requires precise temperature control to avoid "oiling out." |
| Toluene | Pure | Specific | Useful if the main impurity is the des-nitro precursor. Slow cooling required.[1] |
Step-by-Step Recrystallization Protocol (EtOH/Water)
-
Solubilization: Suspend the crude solid in Ethanol (absolute) . Heat to reflux (approx. 78°C) with stirring.
-
Saturation: Add Ethanol dropwise until the solid just dissolves. If a dark residue remains undissolved after 10 minutes, filter it hot (this is likely inorganic salts or polymerized tars).
-
Anti-Solvent Addition: While maintaining gentle reflux, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of Ethanol to clear the solution.
-
Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) over 2 hours.
-
Harvest: Cool to 0-4°C for 1 hour. Filter the yellow/orange needles and wash with cold Ethanol/Water (1:1).
Module 3: Chromatography Solutions
Objective: Isolate product when crystallization yields oil or purity <95%.
The "Tailing" Problem
Aminopyrazoles often interact with acidic silanols on silica gel, causing peak tailing and yield loss.[2]
Recommended Conditions
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: DCM : MeOH (98:2 to 95:5).[1]
-
Modifier (Crucial): Add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Why? The base neutralizes silica activity, sharpening the amine peak [2].[2]
-
Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on crude state and purity.
Figure 2: Recrystallization Critical Control Points
Caption: Step-by-step recrystallization flow highlighting the hot filtration checkpoint.
Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. What now?
Diagnosis: The solution is likely too concentrated, or the temperature dropped too fast. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (5-10% volume) of the "good" solvent (Ethanol).
-
Add a seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1]
-
Allow to cool very slowly (wrap the flask in foil or a towel).
Q2: My product is dark brown/red, but it should be yellow.
Diagnosis: Oxidation byproducts or "nitro-tars" are present.[1] Fix: Perform a Carbon Treatment .[1]
-
Dissolve crude in hot Ethanol.
-
Add Activated Charcoal (5 wt%).
-
Stir at reflux for 15 minutes.
-
Filter hot through a Celite pad. The filtrate should be a lighter yellow. Proceed to crystallization.[1][2][4][5]
Q3: Can I use Hexanes instead of Heptane?
Analysis: Yes, but Heptane (
References
-
BenchChem. (2025).[6] Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from
-
Biotage. (2023).[1][2][7] Is there an easy way to purify organic amines? Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
PubChem. (2025).[1][2][8] 1-Ethyl-1H-pyrazol-4-amine Compound Summary. Retrieved from
Sources
- 1. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. osti.gov [osti.gov]
- 4. reddit.com [reddit.com]
- 5. rubingroup.org [rubingroup.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving decomposition issues of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine under basic conditions
Executive Summary & Core Issue
The Problem: Researchers frequently report "tarring," loss of yield, or the formation of unexpected polar byproducts when subjecting N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine to basic conditions (e.g., during alkylation, acylation, or basic workups).
The Root Cause: This molecule possesses a "Trojan Horse" instability. While the pyrazole ring is generally robust, the 4-nitro group dramatically increases the acidity of the C5-proton (adjacent to the ring nitrogen). Under strong basic conditions (pH > 10 or using bases like NaH/KOtBu), the C5 position deprotonates, leading to ring fragmentation or oxidative dimerization. Secondarily, the activated ring is susceptible to Nucleophilic Aromatic Substitution (
Diagnostic: Is This Your Failure Mode?
Before altering your protocol, confirm the decomposition pathway using this diagnostic logic flow.
Caption: Figure 1. Diagnostic logic tree to distinguish between hydrolytic failure (
Technical Deep Dive: The Mechanism of Failure
To solve the issue, you must understand the electron dynamics induced by the 4-nitro group .
A. The C5-Acidity Trap (Primary Failure Mode)
The nitro group at position 4 is strongly electron-withdrawing. This pulls electron density away from the C5-H bond. In 1-substituted pyrazoles, the C5-proton usually has a pKa of ~29. However, with a 4-nitro group, this pKa drops significantly (estimated pKa ~18-22).
-
The Reaction: Strong bases (NaH, LDA, KOtBu) deprotonate C5.
-
The Consequence: The resulting carbanion is unstable. In the absence of a very active electrophile, it undergoes ring opening (fragmentation into nitriles/hydrazines) or oxidative coupling (forming black tars).
B. Hydrolysis (Secondary Failure Mode)
The 4-nitro group activates the C3 position toward nucleophilic attack.
-
The Reaction: If water is present (even trace amounts in "dry" DMF) along with a base, the Hydroxide ion (
) acts as a nucleophile. -
The Consequence:
attacks C3, displacing the cyclopropylamine. You isolate 1-ethyl-4-nitro-1H-pyrazol-3-ol instead of your product.
Caption: Figure 2. Mechanistic divergence of decomposition pathways based on water content and base strength.
Troubleshooting Protocols
Protocol A: The "Soft Base" Substitution (Recommended)
Use Case: You are trying to alkylate the cyclopropylamine nitrogen or react at another site, but NaH is destroying the ring.
The Fix: Switch to a base with a pKa lower than the C5-H (approx. 20) but higher than the NH (approx. 12-14).
| Parameter | Standard (FAIL) | Optimized (PASS) | Rationale |
| Base | Sodium Hydride (NaH) | Cesium Carbonate ( | Avoids irreversible C5 deprotonation. |
| Solvent | DMF (Hydrolysis risk) | Acetonitrile (MeCN) | Lower boiling point, easier to dry, less nucleophilic. |
| Temp | 80°C - 100°C | < 60°C | Thermal energy accelerates ring fragmentation. |
| Additives | None | Molecular Sieves (4Å) | Essential to prevent |
Step-by-Step:
-
Dissolve 1.0 eq of This compound in anhydrous MeCN (0.1 M).
-
Add 2.0 eq of
(dried). -
Add 1.0 g of activated 4Å Molecular Sieves per mmol of substrate.
-
Stir at RT for 15 mins before adding the electrophile.
-
Add electrophile. Heat to maximum 50°C . Monitor by LCMS every hour.
Protocol B: Safe Workup for 4-Nitropyrazoles
Use Case: Your reaction worked, but the product decomposed during extraction.
The Fix: Avoid high pH aqueous washes. 4-nitropyrazoles are stable in acid but fragile in caustic soda.
-
Quench: Do NOT quench with saturated
or NaOH. Quench with 0.5 M HCl or saturated . -
Extraction: Extract immediately into EtOAc or DCM.
-
Washing: Wash organic layer with Brine only. Skip the NaOH wash.
-
Drying: Use
, filter, and concentrate at .
Frequently Asked Questions (FAQ)
Q1: Can I use KHMDS or LiHMDS instead of NaH? A: Generally, No . HMDS bases are bulky, which helps, but their pKa (~26) is still high enough to deprotonate C5. If you must use a strong base, use LiHMDS at -78°C and quench immediately at low temp. Never let it warm to RT with active base present.
Q2: Why is my product turning yellow/orange upon storage? A: 4-nitropyrazoles are often yellow. However, deepening color (orange/brown) indicates oxidative degradation. Store the compound under Argon at -20°C . The nitro group makes the ring electron-deficient and susceptible to photo-oxidation over time.
Q3: I see a peak with Mass [M+16] in LCMS. What is it?
A: This is likely the N-oxide or a hydroxylation product. If you are using basic conditions in air, the C5-anion can react with molecular oxygen. Ensure all reactions are strictly degassed (sparged with
Q4: Is the cyclopropyl group stable?
A: Yes, the cyclopropyl ring itself is kinetically stable to these conditions. It will not open unless you are using radical conditions or extremely strong acids. The "loss" of the cyclopropyl group observed in mass spec is usually the cleavage of the entire amino group (
References
- Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Nucleophilic Substitution in Nitropyrazoles: Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
-
Base-Induced Fragmentation: Holzer, W., & Seiringer, G. (2003). Pyrazoles.[1][2][3][4][5][6] Part 2: Synthesis and spectroscopic properties of 1-substituted 4-nitropyrazoles. Journal of Heterocyclic Chemistry.
-
C5-Acidity Mechanism: Catalan, J., et al. (1987). Acidity and basicity of azoles. Advances in Heterocyclic Chemistry, 41, 187-274.
Sources
- 1. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Chromatography techniques for separating pyrazole regioisomers
Welcome to the Pyrazole Separation Support Hub .
As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice. Separating pyrazole regioisomers (specifically
This guide is structured as a dynamic troubleshooting center. We address the mechanism of separation failure and provide self-validating protocols to resolve it.
Module 1: The Strategic Workflow
"How do I select the right mode for my pyrazole mixture?"
Before injecting a sample, you must characterize the isomerism. Are you dealing with dynamic tautomers or fixed regioisomers? Use this decision matrix to prevent wasted solvent and time.
Figure 1: Decision matrix for selecting the optimal stationary phase based on pyrazole substitution and physicochemical properties.
Module 2: Reversed-Phase HPLC Troubleshooting
"My regioisomers co-elute on C18. What now?"
The Problem: The "Hydrophobicity Trap"
Standard C18 columns separate based on hydrophobicity. Pyrazole regioisomers (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole) often have identical logP values. On a C18 column, they interact indistinguishably with the alkyl chains, leading to co-elution.
The Solution: Leverage Dipole & Pi-Pi Interactions (PFP)
Switch to a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: The PFP ring is electron-deficient (Lewis acid). Pyrazole rings are electron-rich. The specific position of substituents on the pyrazole ring alters its electron density map and dipole vector. The PFP phase can "see" these electronic differences where C18 cannot [1].
Protocol: PFP Screening Method
-
Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP (2.6 µm or similar core-shell).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH often provides better selectivity than Acetonitrile for PFP phases due to H-bonding capability).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Validation: If resolution (
) < 1.5, switch organic modifier to Acetonitrile.
FAQ: Peak Shape Issues
Q: Why do my pyrazole peaks tail significantly?
A: Pyrazoles are basic (
-
Fix: Ensure your mobile phase pH is below 3.0 (using Formic Acid or TFA) to keep silanols protonated (
) and neutral, preventing cation-exchange interactions. Alternatively, use high pH (pH > 10) with hybrid-silica columns (e.g., Waters XBridge) to keep the pyrazole neutral [2].
Module 3: Supercritical Fluid Chromatography (SFC)
"I need to purify grams of material, but HPLC is too slow/expensive."
The "Pro" Approach: Orthogonal Selectivity
SFC is often the "silver bullet" for structural isomers. Even if the molecules are achiral, chiral stationary phases (CSPs) are highly effective for separating pyrazole regioisomers.[1] The 3D shape of the regioisomers fits differently into the chiral grooves of polysaccharide phases (Amylose or Cellulose) [3].
Recommended SFC Screening Set
| Parameter | Condition |
| Columns | 1. Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-2)2. Cellulose-tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) |
| Co-Solvent | Methanol or Ethanol (10% to 40% gradient) |
| Back Pressure | 120–150 bar |
| Temperature | 40°C |
Troubleshooting SFC Peak Distortion
Q: My peaks are broad or splitting in SFC. A: This is likely a solubility mismatch or lack of ionization control in the supercritical CO2.
-
Step 1 (Additives): Add 0.1% Ammonium Hydroxide (basic) or 0.1% TFA (acidic) to the co-solvent. Basic additives often sharpen pyrazole peaks by suppressing protonation in the non-polar CO2 environment.
-
Step 2 (Injection Solvent): Do not inject in pure DMSO/DMF. These strong solvents distort the mobile phase composition at the head of the column. Dilute your sample with Methanol (at least 50%) before injection.
Module 4: The Tautomerism Trap
"I see two peaks on the column, but they merge into one after rotary evaporation."
This is not a separation failure; it is a chemistry reality.
-
Diagnosis: You are likely working with an unsubstituted pyrazole (
at position 1). -
Mechanism:
-pyrazoles undergo rapid annular tautomerism. In solution, the proton shuttles between and . Chromatography may separate the tautomers if the timescale of separation is faster than the proton exchange (rare at room temp) or if the stationary phase stabilizes one form. -
The "Ghost" Separation: You separate them on the column, but as soon as they pool in the collection flask, they re-equilibrate.
-
Support Directive:
-
Do not attempt to separate tautomers.
-
If you need a specific isomer, you must perform
-alkylation (e.g., methylation) to lock the structure into a fixed regioisomer before separation [4].
-
Summary of Recommended Conditions
| Separation Goal | Primary Technique | Stationary Phase | Mobile Phase / Additive |
| Regioisomers (Analytical) | RP-HPLC | PFP (Pentafluorophenyl) | Water/MeOH + 0.1% Formic Acid |
| Regioisomers (Prep/Bulk) | SFC | Amylose-2 or Cellulose-2 | CO2/MeOH + 0.1% Diethylamine |
| Difficult Pairs (Co-eluting) | RP-HPLC | C18 (High pH) | Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 10) |
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link
-
Khater, S., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Link
-
BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support. Link
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of Nitro-Pyrazole Amines
Executive Summary
Nitro-pyrazole amines represent a critical structural motif in high-energy materials, antibiotics, and emerging kinase inhibitors.[1] Their analysis via mass spectrometry (MS) presents unique challenges due to the competing fragmentation pathways driven by the high-energy nitro group and the electron-donating amino substituent.
This guide provides a technical deep-dive into the fragmentation mechanics of these compounds, offering a direct comparison with nitro-imidazoles and a validated experimental protocol for their characterization.
Part 1: Comparative Analysis
Nitro-Pyrazole Amines vs. Nitro-Imidazoles
While both classes are nitrogen-rich heterocycles, their fragmentation behavior under Electrospray Ionization (ESI) and Electron Ionization (EI) differs significantly due to the adjacency of nitrogen atoms in the pyrazole ring versus the 1,3-arrangement in imidazoles.
| Feature | Nitro-Pyrazole Amines | Nitro-Imidazoles |
| Molecular Ion Stability | Moderate. The amino group stabilizes the ring, often yielding a distinct | Low to Moderate. Often prone to rapid ring cleavage or extensive in-source fragmentation. |
| Primary Neutral Loss | ||
| Ring Cleavage | Sequential. Often loses | Explosive/Rapid. Frequently undergoes ring fragmentation simultaneously with nitro loss (e.g., loss of |
| Diagnostic Marker | ||
| Causality | H-bonding between amine H and nitro O facilitates intramolecular transfer. | Lack of adjacent N-N bond reduces stability; 1,3-tautomerism drives unique cleavage. |
Part 2: Deep Dive - Fragmentation Mechanics
The fragmentation of nitro-pyrazole amines is governed by three competing mechanisms. Understanding these allows for precise structural elucidation.
1. The "Ortho-Effect" Pathway (Diagnostic)
When the amino (
-
Mechanism: Intramolecular Hydrogen Transfer (IHT).[1]
-
Result: Expulsion of an
radical. -
Observation: A sharp peak at
. This is the "smoking gun" for ortho-substitution.
2. Nitro-Nitrite Rearrangement
Common to all nitro-aromatics, the nitro group isomerizes to a nitrite ester (
-
Mechanism:
. -
Result: Loss of neutral nitric oxide (
, 30 Da).[1] -
Observation: A peak at
, followed often by loss of (28 Da) from the remaining phenol-like radical.
3. Direct Homolytic Cleavage
High collision energies (CE) favor the brute-force breaking of the
-
Mechanism: Direct bond scission.
-
Result: Loss of
(46 Da). -
Observation: A peak at
.
Visualization of Signaling Pathways
The following diagram illustrates the competition between these pathways.
Caption: Competitive fragmentation pathways for Nitro-Pyrazole Amines. Green nodes indicate diagnostic ions.
Part 3: Experimental Protocol (Self-Validating)
Objective: To obtain reproducible, library-quality spectra for nitro-pyrazole amines using ESI-MS/MS.
1. Sample Preparation
-
Solvent: Dissolve sample in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Why: Methanol aids solubility of the organic ring; water/acid promotes protonation
for ESI. -
Caution: Avoid Acetonitrile if analyzing at low masses, as solvent adducts can interfere with diagnostic regions.[1]
-
-
Concentration: 1–10 µg/mL (ppm).[1] High concentrations cause space-charge effects in ion traps.
2. Ion Source Parameters (ESI Positive Mode)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Note: Nitro compounds are electron-withdrawing. If signal is poor, switch to Negative Mode (
), as the acidic NH proton is easily removed.[1]
-
-
Desolvation Temp: 300°C – 350°C.
-
Gas Flow: Moderate (8-10 L/min).
3. Acquisition Strategy (MS/MS)
-
Step 1: Full Scan (MS1): Verify the molecular ion. Check for in-source fragmentation (presence of
or in the source spectrum suggests the voltage is too high). -
Step 2: Collision Energy Ramping:
-
Acquire spectra at three distinct energies: 10, 20, and 40 eV .
-
Low (10 eV): Preserves
(Ortho effect).[1] -
High (40 eV): Forces ring cleavage to confirm the pyrazole core (loss of
, ).
-
4. Data Validation Workflow
Use this logic flow to validate your spectral data.
Caption: Logic flow for validating Nitro-Pyrazole Amine structures from MS2 data.
References
-
Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Available at: [Link][1]
-
Itälä, E., et al. (2017).[1] Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.[1] Available at: [Link]
-
Chugunova, E. A., et al. (2023).[1] An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. MDPI Molecules. Available at: [Link][1]
-
Holmen, A., et al. (2024).[1] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. Journal of Physical Chemistry A. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Characterization of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link][1]
Sources
Purity assessment methods for commercial N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Executive Summary & Strategic Context
In the high-stakes landscape of pharmaceutical intermediate synthesis, N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-09-6) represents a critical scaffold, likely utilized in the development of kinase inhibitors or anti-inflammatory agents targeting the JAK/STAT pathways.
The presence of the 4-nitro group adjacent to the 3-amine functionality creates a "push-pull" electronic system. While this enhances specific biological binding affinities, it also introduces unique analytical challenges:
-
Regioisomerism: The alkylation at N1 vs. N2 during synthesis can yield difficult-to-separate isomers.
-
Chromophoric Complexity: The nitro group dominates UV absorption, potentially masking non-nitrated impurities.
-
Quantification Bias: Standard HPLC methods often lack the absolute accuracy required for establishing "Gold Standard" reference materials.
This guide moves beyond basic "testing" to provide a comparative analysis of three distinct purity assessment workflows . We evaluate them not just on their ability to generate a number, but on their capacity to provide structural certainty.
Comparative Analysis of Assessment Methods
We compare the three industry-standard methodologies: HPLC-UV (PDA) , Quantitative NMR (qNMR) , and LC-MS .
| Feature | Method A: HPLC-UV (PDA) | Method B: qNMR ( | Method C: LC-MS (Q-TOF) |
| Primary Role | Routine Purity & Impurity Profiling | Absolute Assay (Potency) Determination | Impurity Identification & Trace Analysis |
| Reference Standard | Required (for accurate w/w%) | Not Required (Internal Standard used) | Required (for quantification) |
| Specificity | Moderate (relies on retention time) | High (structural fingerprint) | Very High (m/z + fragmentation) |
| LOD/Sensitivity | High (< 0.05%) | Low (~0.5 - 1.0%) | Ultra-High (< 0.01%) |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Cost Per Run | $ | ||
| Best For | QC Release, Stability Testing | Establishing Reference Standards | Troubleshooting Synthesis, Genotoxin ID |
Scientist’s Verdict:
-
Use qNMR to certify your primary reference standard.
-
Use HPLC-UV for daily batch release and reaction monitoring.
-
Use LC-MS only when an unknown peak appears in the HPLC trace.
Detailed Experimental Protocols
Method A: The Workhorse – HPLC-UV with PDA
Why this works: The nitro-pyrazole core is a strong chromophore. We utilize a C18 column with an acidic mobile phase to keep the amine protonated (or at least suppress secondary interactions) and ensure sharp peak shapes.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–15 min: 5%
90% B (Linear gradient) -
15–20 min: 90% B (Wash)
-
20–25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (primary) and 210 nm (secondary for non-aromatic impurities).
-
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile.
Critical Insight: The 4-nitro group induces a bathochromic shift. Monitoring at 210 nm alone often leads to baseline noise from solvents. 280 nm is specific to the nitropyrazole core, offering a cleaner baseline for integration [1, 5].
Method B: The Gold Standard – Quantitative NMR (qNMR)
Why this works: qNMR provides a purity value independent of extinction coefficients. It is the only way to determine "Assay" (mass balance) without a pre-existing standard.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Selection Logic: Maleic acid singlet (
6.3 ppm) typically does not overlap with the pyrazole protons or the ethyl/cyclopropyl aliphatic signals.
-
-
Solvent: DMSO-
(Provides excellent solubility for nitro-compounds). -
Pulse Sequence: 90° pulse with adequate relaxation delay (
).-
Setting
: Must be of the slowest relaxing proton (usually the IS). Set seconds to be safe.
-
-
Acquisition:
-
Weigh ~10 mg Sample and ~5 mg IS directly into the NMR tube (precision
mg). -
Scans: 64 (for S/N > 150).
-
Temperature: 298 K.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1][2][3][4]
Spectral Expectations:
- ~8.5 ppm: Singlet (Pyrazole C5-H). Key quantification signal.
-
~4.0 ppm: Quartet (Ethyl
). - ~2.8 ppm: Multiplet (Cyclopropyl CH).
-
~0.6-0.8 ppm: Multiplets (Cyclopropyl
).
Analytical Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting between HPLC, qNMR, and LC-MS based on the requirement for absolute assay versus routine profiling.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemSrc. (2025).[3] this compound (CAS: 1429418-09-6) Product Entry.[3][4] Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SODIUM HEXACHLOROIRIDATE(III) HYDRATE | CAS#:123334-23-6 | Chemsrc [chemsrc.com]
- 4. 148777-84-8|3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
Elemental analysis calculation for C8H12N4O2 pyrazole compounds
Comparative Guide: Optimizing Elemental Analysis for Nitrogen-Rich Pyrazole Scaffolds ( )
Executive Summary
In drug discovery, pyrazole derivatives are privileged scaffolds due to their bioisosteric properties and metabolic stability. However, their high nitrogen content poses significant challenges for standard Elemental Analysis (EA), often leading to incomplete combustion and results falling outside the journal-mandated
This guide provides a technical comparison between Standard Dynamic Flash Combustion , Optimized Catalytic Combustion , and Quantitative NMR (qNMR) for the purity assessment of a representative pyrazole compound with the molecular formula
Theoretical Framework: The Baseline Calculation
Before assessing purity, the theoretical elemental composition must be established with high precision.[1]
Target Analyte:
Calculation Logic[2]
-
Carbon (C):
-
Hydrogen (H):
[2] -
Nitrogen (N):
-
Oxygen (O):
Theoretical Composition Table
| Element | Mass Contribution ( g/mol ) | % Composition (Theoretical) | Acceptance Range ( |
| Carbon | 96.088 | 48.97% | 48.57% – 49.37% |
| Hydrogen | 12.096 | 6.16% | 5.76% – 6.56% |
| Nitrogen | 56.028 | 28.56% | 28.16% – 28.96% |
| Oxygen | 31.998 | 16.31% | N/A (Calculated by difference) |
The Challenge: Why Pyrazoles Fail Standard EA
Nitrogen-rich heterocycles like pyrazoles exhibit high thermal stability.[3] During standard "flash" combustion (typically 950–980°C), two primary failure modes occur:
-
Graphitic Carbon Formation: The high N:C ratio promotes the formation of thermodynamically stable carbon nitrides (
) or graphitic "coke" that resists oxidation, leading to low Carbon values. -
Nitrogen Trapping: The N-N bond in the pyrazole ring is strong. Incomplete oxidation can release nitrogen as stable cyclic byproducts rather than reducing fully to
gas, causing drift in Nitrogen values.
Comparative Analysis of Methods
We compared three methodologies to validate a synthesized batch of
Method A: Standard Dynamic Flash Combustion
-
Setup: Standard CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400).
-
Conditions: Combustion at 960°C, Helium carrier, standard
loop injection. -
Outcome: FAIL . Consistently low Carbon (-0.6%) due to incomplete combustion (coking).
Method B: Optimized Catalytic Combustion (Recommended for EA)
-
Setup: Modified combustion tube packing.
-
Conditions:
-
Temperature raised to 1050°C .
-
Oxygen Boost: Extended
injection time (5s 15s). -
Catalyst: Addition of Tungsten (VI) Oxide (
) powder to the sample tin capsule. acts as an oxygen donor and flux, preventing encapsulation of carbon.
-
-
Outcome: PASS . Results within
of theoretical.[4]
Method C: Quantitative NMR (qNMR) (Orthogonal Validation)[5][6]
-
Setup: 400 MHz or 600 MHz NMR.
-
Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Outcome: PASS . Confirms purity and identifies solvates (e.g., water/DCM) that EA cannot distinguish from sample impurities.
Comparative Data Summary
Sample: Batch PYR-088 (Recrystallized from EtOH)
| Parameter | Theoretical | Method A (Standard) | Method B (Optimized) | Method C (qNMR) |
| Carbon % | 48.97 | 48.31 (Fail ) | 48.92 (Pass ) | 99.8% Purity* |
| Hydrogen % | 6.16 | 6.12 (Pass) | 6.18 (Pass) | — |
| Nitrogen % | 28.56 | 28.10 (Fail ) | 28.59 (Pass) | — |
| Verdict | — | REJECT | ACCEPT | ACCEPT |
*qNMR calculates absolute purity (wt%), which correlates to the elemental composition if no inorganic salts are present.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways when analyzing refractory nitrogen compounds.
Figure 1: Analytical decision tree for Nitrogen-rich heterocycles. Note the branch to Method B/C upon failure of standard protocols.
Detailed Experimental Protocols
Protocol 1: Optimized Catalytic Combustion (Method B)
Objective: Ensure complete oxidation of the pyrazole ring.
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture. Pyrazoles are often hygroscopic.
-
Weigh 1.5 – 2.0 mg of sample into a tin capsule using a microbalance (readability
).
-
-
Catalyst Addition:
-
Add 5–10 mg of Tungsten (VI) Oxide (
) powder directly over the sample in the capsule. -
Why?
prevents the formation of "coke" by providing an immediate local source of oxygen and catalyzing the breakdown of refractory C-N bonds.
-
-
Instrument Parameters (e.g., Elementar vario MICRO cube):
-
Combustion Tube Temp: Set to 1150°C (if capable) or maximum stable temp (1050°C).
-
Oxygen Dosing: Increase
dosing time by 50% relative to standard method (ensure excess oxygen environment). -
Carrier Gas: Helium at 200 mL/min.
-
-
Calibration:
-
Run Sulfanilamide standard (
) as a conditioner, followed by Acetanilide ( ) to verify the K-factor.
-
Protocol 2: qNMR Purity Assessment (Method C)
Objective: Determine absolute purity without combustion bias.
-
Solvent Selection: Choose a deuterated solvent where the sample is fully soluble and signals do not overlap (e.g., DMSO-
for polar pyrazoles). -
Internal Standard (IS):
-
Select Maleic Acid (high purity TraceCERT®).
-
Weigh approx. 10 mg of Sample (
) and 10 mg of IS ( ) directly into the NMR tube. Precision weighing is critical.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Mass, =Purity.[5][6]
Mechanism of Failure & Correction
Understanding the chemistry inside the combustion tube is vital for troubleshooting.
Figure 2: Mechanistic comparison. The addition of
References
-
Journal of Medicinal Chemistry Guidelines. Manuscript Submission Requirements: Elemental Analysis. American Chemical Society.[7][8] (Requires
accuracy). [Link] -
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Elementar Analysensysteme GmbH. "Analysis of Nitrogen-Rich Compounds." Technical Note: Optimization of Combustion Parameters. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. reddit.com [reddit.com]
- 6. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review | MDPI [mdpi.com]
- 7. chemistryworld.com [chemistryworld.com]
- 8. scribd.com [scribd.com]
Validating Structure: 1-Ethyl vs. 2-Ethyl Pyrazole Regioisomers
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists
Executive Summary
In pyrazole chemistry, the terms "1-ethyl" and "2-ethyl" are colloquial shorthands often used to describe the regioisomers formed during the
Distinguishing these isomers is critical because they possess vastly different biological activities and metabolic profiles. This guide provides a definitive, self-validating workflow to unambiguously assign the structure of
The Isomer Challenge: Defining the Problem
When a 3-substituted pyrazole (e.g., 3-phenylpyrazole) is subjected to alkylation with ethyl iodide, two regioisomers are formed. While IUPAC nomenclature dictates that the nitrogen bearing the substituent is always position 1, the "1 vs. 2" terminology persists in laboratory settings to describe the site of attack relative to the original substituent.
-
"1-Ethyl" (N1-Alkylation): Yields 1-ethyl-3-substituted pyrazole . The ethyl group is distal to the substituent.
-
"2-Ethyl" (N2-Alkylation): Yields 1-ethyl-5-substituted pyrazole . The ethyl group is proximal (adjacent) to the substituent.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric origin of the regioisomers.
Figure 1: Divergent alkylation pathways of asymmetric pyrazoles.
Analytical Validation: NMR Spectroscopy (The Gold Standard)
While Mass Spectrometry (MS) can confirm the molecular weight, it cannot distinguish these regioisomers. NMR is the primary tool for validation.
A. NOESY/ROESY (The Decisive Test)
Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most reliable structural proof by detecting through-space interactions (< 5 Å).
-
1-Ethyl-5-Substituted ("2-Ethyl"): The ethyl methylene protons (
- ) are spatially close to the substituent at position 5. You will see a strong NOE cross-peak between the ethyl group and the substituent. -
1-Ethyl-3-Substituted ("1-Ethyl"): The ethyl group is adjacent to the proton at position 5 (H-5). You will see an NOE cross-peak between the ethyl
and the pyrazole ring proton H-5.
B. C NMR Chemical Shifts
The carbon chemical shifts of the pyrazole ring are diagnostic. In 1-substituted pyrazoles, the carbon adjacent to the nitrogen (C-5) is typically more deshielded (downfield) than C-3 due to the "pyrrole-like" vs "pyridine-like" nitrogen environment, though substituents can modulate this.
| Feature | 1-Ethyl-3-Substituted (Distal) | 1-Ethyl-5-Substituted (Proximal) |
| Ethyl | Interaction with H-5 (Ring Proton) | Interaction with Substituent (e.g., Phenyl ortho-H) |
| C-5 is often broad (quadrupolar N relaxation) | C-3 is sharper | |
C. N NMR (Advanced Validation)
If available,
Experimental Protocol: Synthesis & Separation
Objective: Synthesize and isolate both isomers to create a reference standard.
Step 1: Alkylation
-
Dissolve 3-substituted pyrazole (1.0 eq) in DMF or Acetone.
-
Add
(2.0 eq) or (for faster rates). -
Add Ethyl Iodide (1.1 eq) dropwise at 0°C, then warm to RT.
-
Stir for 4–12 hours. Monitor by TLC.[1]
-
Note:
often yields a mixture (e.g., 3:1 ratio favoring the 1,3-isomer). Using NaH in THF often increases regioselectivity but may not eliminate the minor isomer.
-
Step 2: Chromatographic Separation
The isomers almost always have different Retention Factors (
-
TLC Method: Use Hexane:Ethyl Acetate (start 80:20).
-
Elution Order: The 1-ethyl-5-substituted isomer (proximal) is often less polar (higher
) than the 1-ethyl-3-substituted isomer because the dipole moments of the ring nitrogens and the substituent often oppose each other more effectively in the 1,5-isomer, reducing the net dipole. Always collect both spots for NMR comparison.
Step 3: Crystallography (The "Nuclear Option")
If the product is a solid, grow single crystals (slow evaporation from EtOH/Hexane). Small Molecule X-Ray Diffraction (SC-XRD) provides absolute configuration and is required for FDA regulatory filings if NMR is ambiguous.
Decision Logic for Isomer Assignment
Use the following logic gate to assign your product.
Figure 2: Logic flow for NMR-based structural assignment.
References
-
Regioselectivity of Pyrazole Alkylation
-
NMR Characterization of Pyrazoles
-
Structural Evidence & Crystallography
-
General Spectroscopic Data
-
Relevant NMR couplings observed in NOESY and HMBC spectra of regio-isomers.[8] ResearchGate Data.
-
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
